4-甲氧基-2,3-二甲基苯酚

描述

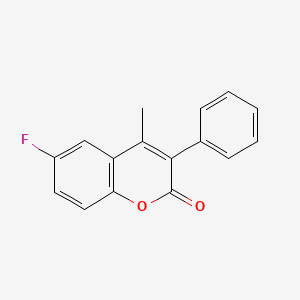

4-Methoxy-2,3-dimethylphenol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of methoxy and methyl groups attached to a phenolic structure, which significantly influences its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of derivatives of 4-methoxy-2,3-dimethylphenol has been explored in several studies. For instance, a compound related to 4-methoxy-2,3-dimethylphenol, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was synthesized from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine . Another study reported the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate through a Hantzsch condensation reaction, which involved p-methoxybenzaldehyde as one of the starting materials .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of compounds related to 4-methoxy-2,3-dimethylphenol have been investigated using various techniques such as X-ray diffraction, FT-IR, UV-vis spectroscopy, and NMR . Density functional theory (DFT) calculations have been employed to predict the molecular geometry and vibrational frequencies, showing good agreement with experimental values . The crystal structure of a related compound, dimethyl 4-methoxy-2,3,5,6-tetrachlorophenyl phosphate, was determined by X-ray analysis, providing insights into the spatial arrangement of the substituents around the phenolic core .

Chemical Reactions Analysis

The reactivity of 4-methoxy-2,3-dimethylphenol derivatives has been explored through various chemical reactions. For example, the oxidation of 4-methoxy-2,6-dimethylphenol leads to the formation of a quinone methide trimer, as revealed by NMR spectroscopy . The study of enol-keto tautomerism and intramolecular hydrogen bonding in related compounds has also been reported, which is crucial for understanding the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-2,3-dimethylphenol and its derivatives have been extensively studied. Theoretical calculations have been used to predict nonlinear optical properties, which are found to be significant in some cases . The electronic properties, including HOMO-LUMO gaps and charge distributions, have been analyzed using various computational methods, providing information about the chemical reactivity and stability of these molecules . Additionally, the effect of solvents on the tautomeric stability of these compounds has been investigated, highlighting the importance of the environment on their chemical properties .

科学研究应用

氧化产物结构分析

4-甲氧基-2,3-二甲基苯酚的氧化产物已得到研究,特别是邻苯醌甲醚三聚体。质子磁共振光谱提供了详细的结构分析,显示芳香或乙烯基质子通过多种共振技术与甲氧基或脂族质子相互作用 (Westra 等人,1968)。

光生和反应性研究

与 4-甲氧基-2,3-二甲基苯酚相关的 4-氯苯酚和 4-氯苯甲醚的光化学研究揭示了它们在各种溶剂中的光生和反应性。这项研究提供了一种获取三重态 4-羟基和 4-甲氧基苯基阳离子的途径,这些阳离子显示出芳基化 π 亲核试剂的潜力 (Protti 等人,2004)。

共聚和热力学

与 4-甲氧基-2,3-二甲基苯酚密切相关的 2,6-二甲氧基苯酚和 2,6-二甲基苯酚的共聚作用得到了研究,重点关注共聚物的结构及其对固态热力学性质的影响。这项研究对材料科学和工程有影响 (Jauhiainen, 1982)。

三苯甲烷染料研究

在对结构上与 4-甲氧基-2,3-二甲基苯酚相关的 4-二甲氨基-4'-甲氧基三苯甲醇衍生物的研究中,研究人员研究了衍生阳离子染料的电子吸收光谱和耐光性。这有助于染料化学和材料科学领域 (Brindle & Jones, 2000)。

青霉素的合成

一个值得注意的应用是从 2-甲氧基-4,6-二甲基苯酚合成青霉素 A 和 B,该化合物与 4-甲氧基-2,3-二甲基苯酚相关。这种涉及分子内反应的合成在药物化学中具有重要意义 (Hsu & Liao, 2007)。

简并酯交换研究

在弱极性非质子溶剂中二甲基苯酚酸酯/3,5-二甲基苯基酯的简并酯交换研究,包括对甲氧基和二甲基苯酚的研究,为有机化学反应机理提供了有价值的见解 (Jackman 等人,1991)。

水溶性研究

确定了包括甲氧基苯酚在内的各种酚类物质的水溶性,为环境和化学工程应用提供了有价值的数据 (Varhanickova 等人,1995)。

光聚合研究

使用与 4-甲氧基-2,3-二甲基苯酚相关化合物的氮氧化物介导的光聚合研究探索了聚合物科学和材料工程的新途径 (Guillaneuf 等人,2010)。

二甲基苯酚的光谱学

研究 77 K 下二甲基苯酚的荧光和磷光光谱,包括类似于 4-甲氧基-2,3-二甲基苯酚的化合物,可以深入了解它们的光物理性质 (Vert 等人,1987)。

二聚化研究

与 4-甲氧基-2,3-二甲基苯酚密切相关的 2,6-二甲基苯酚的氧化偶联导致了选择性 C-C 偶联程序的开发。这在有机合成和材料科学中具有应用 (Boldron 等人,2005)。

安全和危害

作用机制

Target of Action

The primary target of 4-Methoxy-2,3-dimethylphenol (MeHQ) is the radical polymerization of monomers , such as acrylic monomers . MeHQ acts as an inhibitor in this process, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Mode of Action

MeHQ works together with oxygen, which dissolves in the monomer under normal conditions and air coverage . The inhibiting action of MeHQ involves three main steps :

Instead, the primary radicals react with O2 to form peroxide radicals (RO2•), which are trapped up by the reaction with MeHQ . Thus, MeHQ prevents the formation of long oxygen−monomer copolymer chains, reduces the consumption rate of oxygen, and enhances the inhibition of oxygen .

Biochemical Pathways

The biochemical pathway affected by MeHQ is the radical polymerization of monomers . This pathway is crucial for the production of polymers from monomers. By inhibiting this pathway, MeHQ helps to control the polymerization process, preventing the formation of long oxygen−monomer copolymer chains .

Result of Action

The result of MeHQ’s action is the inhibition of radical polymerization . This leads to a controlled polymerization process, preventing the formation of long oxygen−monomer copolymer chains . This control is crucial for the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Action Environment

The action of MeHQ is influenced by environmental factors such as the presence of oxygen and the conditions under which the monomers are stored . The compound works together with oxygen, which dissolves in the monomer under normal conditions and air coverage . Therefore, the efficacy and stability of MeHQ’s action can be influenced by changes in these environmental conditions.

属性

IUPAC Name |

4-methoxy-2,3-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCGSLDAATXWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448704 | |

| Record name | 4-Methoxy-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35355-33-0 | |

| Record name | 4-Methoxy-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.3.2]decan-9-one](/img/structure/B3031375.png)